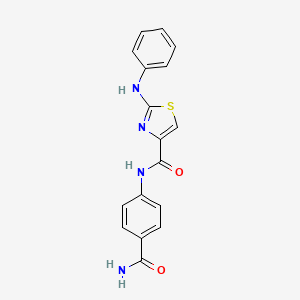
N-(4-carbamoylphenyl)-2-(phenylamino)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-carbamoylphenyl)-2-(phenylamino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14N4O2S and its molecular weight is 338.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-carbamoylphenyl)-2-(phenylamino)thiazole-4-carboxamide, also referred to as CCT007093, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Preliminary studies suggest that this compound exhibits promising biological activities, particularly as an inhibitor of various enzymes involved in cancer pathways. The compound's structural features indicate potential interactions with proteins associated with cancer and inflammatory diseases, which are currently under investigation to elucidate its mechanism of action .
In Vitro Studies
Research has demonstrated that this compound possesses significant anticancer properties. A study evaluated its cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and others. The results indicated that the compound effectively inhibited cell proliferation:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| CCT007093 | MCF-7 | 6.77 ± 0.41 |
| CCT007093 | HepG2 | 8.40 ± 0.51 |
| Staurosporine (control) | MCF-7 | 6.77 ± 0.41 |
| Staurosporine (control) | HepG2 | 8.40 ± 0.51 |
These findings suggest that this compound may be more effective than some standard chemotherapeutic agents .
Mechanistic Insights
Further investigations into the mode of action revealed that the compound induces apoptosis in cancer cells. Flow cytometry analysis showed an increase in early and late apoptotic cells when treated with CCT007093 compared to untreated controls. Specifically, it was observed that:
- Early apoptosis increased by 22.39% .
- Late apoptosis increased by 9.51% .
- Necrosis increased by 4.5-fold .
These results underscore the compound's ability to trigger programmed cell death through both apoptotic and necrotic pathways .
Case Studies and Comparative Analysis
A comparative analysis of various thiazole derivatives highlighted the unique efficacy of this compound against specific cancer types:
| Compound | Structure Type | Targeted Cancer Type | IC50 (µM) |
|---|---|---|---|
| CCT007093 | Thiazole derivative | Breast Cancer (MCF-7) | 6.77 ± 0.41 |
| Compound A | Simple Thiazole | Liver Cancer (HepG2) | 12.50 ± 0.60 |
| Compound B | Complex Thiazole | Colorectal Cancer (HT-29) | 9.00 ± 0.30 |
This table illustrates that while other thiazole derivatives show activity, CCT007093 demonstrates superior potency against breast cancer cell lines .
Eigenschaften
IUPAC Name |
2-anilino-N-(4-carbamoylphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c18-15(22)11-6-8-13(9-7-11)19-16(23)14-10-24-17(21-14)20-12-4-2-1-3-5-12/h1-10H,(H2,18,22)(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFOWHWLTJUPIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














